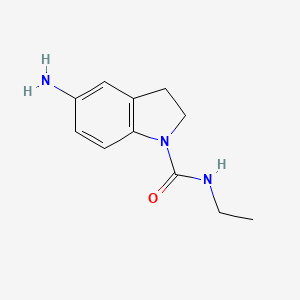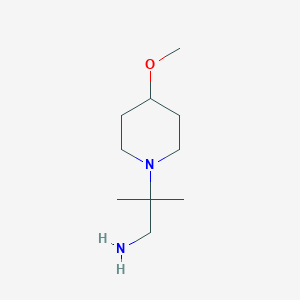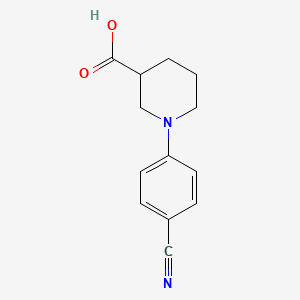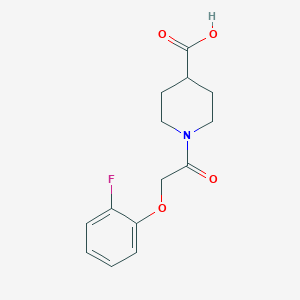
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol, also known as 4,6-Dimethyl-2-pyrimidinol, is a synthetic organic compound that has recently been studied for its potential applications in various scientific research areas. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound with a five-membered ring structure. 4,6-Dimethyl-2-pyrimidinol has been found to possess a variety of biochemical and physiological activities, making it an attractive compound for various research areas.
Wissenschaftliche Forschungsanwendungen
Antibakterielles und Antimykotisches Mittel
Diese Verbindung wurde auf ihr Potenzial als antibakterielles und antimykotisches Mittel untersucht. Sie hat Aktivität gegen eine Reihe von Bakterien gezeigt, darunter grampositive Bakterien wie Staphylococcus aureus und Bacillus subtilis sowie gramnegative Bakterien wie Escherichia coli und Pseudomonas aeruginosa. Darüber hinaus wurde es gegen Hefen wie Candida albicans und Saccharomyces cerevisiae getestet, was seine breitenwirksamen Fähigkeiten in der antimikrobiellen Forschung zeigt .
Forschung zu neurodegenerativen Erkrankungen
Das Pyrrolidin-Gerüst, das Teil der Struktur dieser Verbindung ist, wird für die Behandlung neurodegenerativer Erkrankungen untersucht. Speziell wurden Derivate dieser Verbindung als selektive Inhibitoren der c-Jun-N-terminalen Kinase 3 (JNK3) entwickelt, einem Ziel für die Behandlung solcher Krankheiten .
Arzneimittelforschung und -entwicklung
Der Pyrrolidinring ist ein häufiges Merkmal in der pharmazeutischen Chemie aufgrund seiner Vielseitigkeit und seines Vorkommens in biologisch aktiven Verbindungen. Die gesättigte fünfgliedrige Ringstruktur ermöglicht eine effiziente Erforschung des Pharmakophorraums und trägt zur Stereochemie von Molekülen bei, die für das Arzneimittel design entscheidend ist .
Modifikation physikalisch-chemischer Eigenschaften
Die Integration des Pyrrolidinrings in Arzneimittelkandidaten kann deren physikalisch-chemische Eigenschaften verändern. Dies kann strategisch eingesetzt werden, um die Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität (ADME/Tox) von potenziellen Arzneimitteln zu optimieren .
Strukturelle Vielfalt in heterocyclischen Verbindungen
Die Nicht-Planarität des Pyrrolidinrings aufgrund seiner sp3-Hybridisierung führt zu struktureller Vielfalt in heterocyclischen Verbindungen. Diese Vielfalt ist vorteilhaft für die Herstellung einer Vielzahl von bioaktiven Molekülen mit unterschiedlichen biologischen Profilen .
Enantioselektive Proteinbindung
Die Stereogenität der Kohlenstoffe im Pyrrolidinring kann zu unterschiedlichen biologischen Profilen von Arzneimittelkandidaten führen. Die räumliche Orientierung von Substituenten kann die Bindungsart an enantioselektive Proteine beeinflussen, was bei der Entwicklung neuer Arzneimittel ein wichtiger Aspekt ist .
Wirkmechanismus
“1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol” is a pyrrolidine derivative . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . It is a versatile scaffold used in drug discovery to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The compound also contains a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . Pyrimidine derivatives are known to have various biological activities and are used in the development of a wide range of drugs .
Biochemische Analyse
Biochemical Properties
1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine pyrimidine derivatives, which are used in the synthesis of fluorescence chemosensors for bioimaging applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, leading to changes in their activity or function.
Cellular Effects
1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair and cell survival . This modulation can lead to changes in cell function, including alterations in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, it has been found to inhibit PARP-1, leading to compromised DNA repair and increased cell death in cancer cells . This inhibition occurs through the binding of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol to the active site of the enzyme, preventing its normal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes. Toxic or adverse effects at high doses include cell death and organ damage.
Metabolic Pathways
1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, affecting its overall distribution and effectiveness.
Subcellular Localization
1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules and increase its effectiveness in modulating cellular processes.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-8(2)12-10(11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNYEGZKDNSKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)



![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)
![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)

amine](/img/structure/B1454049.png)
![(Prop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B1454050.png)


![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)
